molecular formula C23H29N3O5 B5049582 Morpholin-4-yl-[3-[1-(3-propan-2-yl-1,2-oxazole-5-carbonyl)piperidin-4-yl]oxyphenyl]methanone

Morpholin-4-yl-[3-[1-(3-propan-2-yl-1,2-oxazole-5-carbonyl)piperidin-4-yl]oxyphenyl]methanone

Cat. No.: B5049582
M. Wt: 427.5 g/mol
InChI Key: IHXIERKSFWBANW-UHFFFAOYSA-N
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Description

Morpholin-4-yl-[3-[1-(3-propan-2-yl-1,2-oxazole-5-carbonyl)piperidin-4-yl]oxyphenyl]methanone is a complex organic compound with potential applications in various scientific fields. This compound features a morpholine ring, an oxazole ring, and a piperidine ring, making it a unique structure with diverse chemical properties.

Preparation Methods

The synthesis of Morpholin-4-yl-[3-[1-(3-propan-2-yl-1,2-oxazole-5-carbonyl)piperidin-4-yl]oxyphenyl]methanone involves multiple steps, including the formation of the morpholine, oxazole, and piperidine rings. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the correct formation of the compound. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Morpholin-4-yl-[3-[1-(3-propan-2-yl-1,2-oxazole-5-carbonyl)piperidin-4-yl]oxyphenyl]methanone can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Morpholin-4-yl-[3-[1-(3-propan-2-yl-1,2-oxazole-5-carbonyl)piperidin-4-yl]oxyphenyl]methanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Morpholin-4-yl-[3-[1-(3-propan-2-yl-1,2-oxazole-5-carbonyl)piperidin-4-yl]oxyphenyl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Morpholin-4-yl-[3-[1-(3-propan-2-yl-1,2-oxazole-5-carbonyl)piperidin-4-yl]oxyphenyl]methanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of these three rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

morpholin-4-yl-[3-[1-(3-propan-2-yl-1,2-oxazole-5-carbonyl)piperidin-4-yl]oxyphenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O5/c1-16(2)20-15-21(31-24-20)23(28)25-8-6-18(7-9-25)30-19-5-3-4-17(14-19)22(27)26-10-12-29-13-11-26/h3-5,14-16,18H,6-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHXIERKSFWBANW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=C1)C(=O)N2CCC(CC2)OC3=CC=CC(=C3)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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